molecular formula C23H34O8 B12788653 Mniopetal C CAS No. 158761-00-3

Mniopetal C

Cat. No.: B12788653
CAS No.: 158761-00-3
M. Wt: 438.5 g/mol
InChI Key: DSJKYHXDKAFGAJ-PUGZUPJRSA-N
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Chemical Reactions Analysis

Types of Reactions

Mniopetal C undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the sesquiterpenoid structure.

Major Products

The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

Mniopetal C has a wide range of scientific research applications:

Mechanism of Action

Mniopetal C exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition prevents the conversion of viral RNA into DNA, thereby blocking the replication of the virus . The molecular targets involved include the active site of the reverse transcriptase enzyme, where this compound binds and inhibits its activity.

Comparison with Similar Compounds

Mniopetal C is closely related to other drimane-type sesquiterpenoids such as mniopetal A, B, D, E, and F . These compounds share similar structural features and biological activities but differ in their specific functional groups and stereochemistry. This compound is unique due to its specific hydroxyoctanoyloxy residue at C-2, which distinguishes it from its analogs .

List of Similar Compounds

  • Mniopetal A
  • Mniopetal B
  • Mniopetal D
  • Mniopetal E
  • Mniopetal F

Conclusion

This compound is a promising compound with significant potential in scientific research and pharmaceutical applications. Its unique structure and biological activity make it a valuable target for further study and development.

Properties

CAS No.

158761-00-3

Molecular Formula

C23H34O8

Molecular Weight

438.5 g/mol

IUPAC Name

[(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-hydroxyoctanoate

InChI

InChI=1S/C23H34O8/c1-4-5-6-7-8-14(25)19(27)30-15-11-22(2,3)16-10-9-13(12-24)17-20(28)31-21(29)23(16,17)18(15)26/h9,12,14-18,20,25-26,28H,4-8,10-11H2,1-3H3/t14?,15-,16-,17?,18-,20-,23+/m0/s1

InChI Key

DSJKYHXDKAFGAJ-PUGZUPJRSA-N

Isomeric SMILES

CCCCCCC(C(=O)O[C@H]1CC([C@@H]2CC=C(C3[C@]2([C@H]1O)C(=O)O[C@@H]3O)C=O)(C)C)O

Canonical SMILES

CCCCCCC(C(=O)OC1CC(C2CC=C(C3C2(C1O)C(=O)OC3O)C=O)(C)C)O

Origin of Product

United States

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